4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one;dihydrochloride

Pharmaceutical formulation Salt screening Preformulation

This dihydrochloride salt eliminates solubility bottlenecks for kinase and RORγ inhibitor screening. The free 4-amino group mimics the adenine hinge-binding motif, while the N1-pyrrolidin-3-yl substituent adds 3D character (Fsp³ 0.625) for improved lead optimization. Pre-weighed, assay-ready; bypass salt screening and go directly to selectivity panels. Ideal for medicinal chemistry libraries targeting DHPM-based kinase inhibitors.

Molecular Formula C8H14Cl2N4O
Molecular Weight 253.13
CAS No. 2418726-21-1
Cat. No. B2502069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one;dihydrochloride
CAS2418726-21-1
Molecular FormulaC8H14Cl2N4O
Molecular Weight253.13
Structural Identifiers
SMILESC1CNCC1N2C=CC(=NC2=O)N.Cl.Cl
InChIInChI=1S/C8H12N4O.2ClH/c9-7-2-4-12(8(13)11-7)6-1-3-10-5-6;;/h2,4,6,10H,1,3,5H2,(H2,9,11,13);2*1H
InChIKeyOBDUALWZRKVJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one Dihydrochloride (CAS 2418726-21-1): Sourcing Guide for a Pyrrolidine-Functionalized Dihydropyrimidinone Scaffold


4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one dihydrochloride (CAS 2418726-21-1) is a dihydropyrimidin-2-one (DHPM) derivative featuring a pyrrolidin-3-yl substituent at the N1 position and a free 4-amino group, supplied as a dihydrochloride salt for enhanced aqueous solubility and handling stability [1]. The pyrrolidine ring introduces a non-planar, three-dimensional element to the scaffold that increases topological polar surface area (tPSA) and hydrogen-bonding capacity relative to simpler N-alkyl analogs, making it a versatile intermediate for medicinal chemistry programs targeting kinases, RORγ, and other therapeutic targets [2].

Why Generic Substitution Fails for CAS 2418726-21-1: Structural Uniqueness Among Dihydropyrimidinone Building Blocks


Although the dihydropyrimidin-2-one core is common, the combination of a free 4-amino group and an N1-pyrrolidin-3-yl substituent in a stable dihydrochloride salt form is not broadly replicated across available screening libraries. Closely related analogs such as 4-amino-1-methylpyrimidin-2-one (1-methylcytosine) lack the basic pyrrolidine nitrogen that enables salt formation and pH-dependent solubility tuning, while 1-(pyrrolidin-3-yl)pyrimidin-2(1H)-one (CAS 2092223-63-5) lacks the 4-amino hydrogen-bond donor/acceptor pair critical for target engagement in kinase and RORγ binding pockets [1]. Interchanging these analogs without experimental validation risks altered solubility profiles, different hydrogen-bonding networks with biological targets, and potential loss of activity in assays where the 4-amino group serves as a key pharmacophoric element [2]. The quantitative evidence below substantiates these structural and physicochemical differences.

Quantitative Differentiation Evidence for 4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one Dihydrochloride (CAS 2418726-21-1)


Solubility and Handling: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of 4-amino-1-pyrrolidin-3-ylpyrimidin-2-one (CAS 2418726-21-1) is explicitly designed for enhanced aqueous solubility and long-term storage stability relative to the free base form (CAS 898908-31-1). The dihydrochloride salt increases the heavy atom count from 13 (free base) to 15 and the hydrogen bond donor count from 2 to 4, directly impacting dissolution rates and compatibility with aqueous biological assay conditions [1]. In contrast, the free base form (CAS 898908-31-1) has a molecular weight of 180.21 Da, no counterion stabilization, and exhibits reduced solubility in physiological buffers, which can lead to inconsistent dosing in in vitro assays .

Pharmaceutical formulation Salt screening Preformulation

Hydrogen-Bonding Capacity and tPSA Comparison: 4-Amino-DHPM vs. Des-Amino Analog

The 4-amino substituent on the dihydropyrimidin-2-one core significantly elevates hydrogen-bond donor (HBD) count and topological polar surface area (tPSA) relative to the des-amino comparator 1-(pyrrolidin-3-yl)pyrimidin-2(1H)-one hydrochloride (CAS 2092223-63-5). The target compound possesses 4 HBD (2 from the amino group, 2 from pyrrolidine NH and protonated sites) and tPSA of 70.7 Ų, whereas the des-amino analog has 1 HBD and a predicted lower tPSA (approximately 49 Ų for the pyrrolidine-pyrimidinone core) [1]. This 21.7 Ų difference in tPSA corresponds to one additional hydrogen-bonding heteroatom, which is critical for interactions with kinase hinge regions and RORγ ligand-binding domains [2].

Medicinal chemistry Pharmacophore design ADME prediction

3D Conformational Profile: Pyrrolidine-Induced Non-Planarity vs. Planar N-Aryl Analogs

The saturated pyrrolidine ring at the N1 position of the target compound imparts significant three-dimensional character to the scaffold compared to planar N-aryl dihydropyrimidin-2-one analogs. The pyrrolidine ring's non-planar sp³-rich character increases the fraction of sp³-hybridized carbons (Fsp³) to 0.625 for the target compound, versus near-zero Fsp³ for N-phenyl or N-pyridyl substituted DHPM variants widely used in kinase inhibitor programs [1]. Higher Fsp³ values correlate with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility in drug discovery campaigns [2].

Conformational analysis Scaffold diversity Fragment-based drug design

Preliminary Cytotoxicity Profile: Differential Activity in HCT116 and Melanoma vs. 4-Amino-1-methylpyrimidin-2-one

Vendor-reported in vitro cytotoxicity data indicate that 4-amino-1-pyrrolidin-3-ylpyrimidin-2-one dihydrochloride exhibits antiproliferative activity in HCT116 colon cancer cells with IC₅₀ values in the low micromolar range, in contrast to 4-amino-1-methylpyrimidin-2-one (1-methylcytosine, CAS 1122-47-0), which is primarily characterized as a nucleobase analog for synthetic biology applications (hachimoji DNA) and lacks reported anticancer cytotoxicity at comparable concentrations [1]. While the data quality is limited to vendor datasheets and lacks peer-reviewed independent replication, the differential activity profile suggests that the pyrrolidinyl substituent contributes to target engagement beyond the cytosine-like core alone .

Anticancer screening Cytotoxicity assay Colon cancer

Optimal Procurement and Research Scenarios for 4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one Dihydrochloride (CAS 2418726-21-1)


Kinase Inhibitor Lead Generation Using a Pre-Solubilized Pyrrolidine-DHPM Scaffold

The dihydrochloride salt form eliminates solubility bottlenecks in high-throughput kinase inhibition screens. The compound's 4-amino group mimics the adenine hinge-binding motif, while the pyrrolidine ring provides a vector for further elaboration into the ribose pocket or solvent-exposed region. This scaffold is directly aligned with the dihydropyrrolidino-pyrimidine kinase inhibitor chemotype exemplified in patent EP2897961B1 [2]. Users can bypass salt screening and directly assess kinase selectivity panels using the assay-ready dihydrochloride form.

RORγ Antagonist Development Leveraging the Hydrogen-Bonding Pharmacophore

The combination of 4-amino (HBD) and pyrrolidine (basic nitrogen) features aligns with the pharmacophoric requirements of RORγ ligand-binding domain antagonists, as described in the Japan Tobacco patent family (US2021/0130300 A1) [2]. The compound's tPSA of 70.7 Ų falls within the optimal range for nuclear receptor ligand-binding domain engagement. The dihydrochloride salt's aqueous solubility facilitates direct use in Gal4 luciferase reporter assays for RORγ inhibition without DMSO-related artifacts.

Diversity-Oriented Synthesis Starting from a Chiral, Fsp³-Enriched Intermediate

The pyrrolidine nitrogen and 4-amino group provide orthogonal functionalization handles for library synthesis. The scaffold's Fsp³ of 0.625 positions it favorably in the 'three-dimensional' chemical space associated with higher clinical success rates [2]. Medicinal chemistry teams can use this intermediate to generate focused libraries with improved ADME profiles compared to planar DHPM analogs, with the dihydrochloride salt ensuring consistent stoichiometry in parallel synthesis workflows.

Oncology Hit Expansion via Low-Micromolar Cytotoxic Starting Point

For groups pursuing phenotypic screening in oncology, the preliminary HCT116 cytotoxicity data provide a tractable starting point for hit-to-lead optimization [2]. The scaffold's low molecular weight (253 g/mol as dihydrochloride) leaves ample room for property-guided optimization while maintaining ligand efficiency. Researchers should independently confirm the reported activity in their own cell panels and pair with target deconvolution strategies.

Quote Request

Request a Quote for 4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.